molecular formula C11H16N2O4 B11714117 (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

Cat. No.: B11714117
M. Wt: 240.26 g/mol
InChI Key: KVJAVNHHFPQJPU-UWVGGRQHSA-N
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Description

(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a pyrazole ring and an oxolane ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the oxolane ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrazole or oxolane derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its unique structure allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, while the oxolane ring and methoxyethyl group contribute to the overall binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
  • (2R,3S)-2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
  • (2R,3S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

Uniqueness

The presence of the methoxyethyl group in (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid distinguishes it from similar compounds. This group can influence the compound’s solubility, reactivity, and binding properties, making it unique in its applications and effects.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

(2R,3S)-2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C11H16N2O4/c1-16-5-3-13-7-8(6-12-13)10-9(11(14)15)2-4-17-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)/t9-,10-/m0/s1

InChI Key

KVJAVNHHFPQJPU-UWVGGRQHSA-N

Isomeric SMILES

COCCN1C=C(C=N1)[C@H]2[C@H](CCO2)C(=O)O

Canonical SMILES

COCCN1C=C(C=N1)C2C(CCO2)C(=O)O

Origin of Product

United States

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